Crystallographic vs. Spectroscopic Stereochemical Assignment
Methyl 3,4-O-isopropylidene-D-lyxonate has undergone complete X-ray crystallographic characterization that definitively establishes its stereogeometry and absolute configuration. The crystal structure was solved and refined to a reliability factor of R = 0.05 using 782 observed reflections, confirming the monoclinic P2(1) space group [1]. In contrast, the closely related 2,3-O-isopropylidene-L-lyxonolactone (CAS 152006-17-2) and 2,3-O-isopropylidene-D-lyxono-1,4-lactone analogs have not been reported with comparable single-crystal X-ray diffraction validation in the primary literature [2]. The lactone analogs are characterized primarily by spectroscopic methods (1H NMR) rather than crystallographic absolute configuration determination [2].
| Evidence Dimension | Stereochemical assignment confidence |
|---|---|
| Target Compound Data | X-ray crystal structure solved; R = 0.05; 782 observed reflections; monoclinic P2(1) space group; unit cell parameters fully determined [1] |
| Comparator Or Baseline | 2,3-O-Isopropylidene-L-lyxonolactone (CAS 152006-17-2): No crystallographic data reported; characterized by 1H NMR spectroscopy only [2] |
| Quantified Difference | Crystallographic vs. spectroscopic-only stereochemical validation |
| Conditions | X-ray diffraction analysis on single crystal; Mo Kα radiation; structure solved by vector search methods [1] |
Why This Matters
For procurement in stereoselective synthesis applications where absolute configuration fidelity is critical (e.g., pharmaceutical intermediate development or asymmetric catalysis ligand synthesis), compounds with crystallographically validated stereochemistry reduce the risk of configurational ambiguity and subsequent synthetic failure.
- [1] Klunder AJH, van Gastel FJC, Smits JMM, Beurskens PT, Beurskens G. Journal of Chemical Crystallography. 1995;25(7):389-392. View Source
- [2] SpectraBase. 2,3-O-ISOPROPYLIDENE-L-LYXONO-1,4-LACTONE. Compound ID: CMAxKUgkF31. View Source
